N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Synthesis of the Thiazole Derivative: The thiazole derivative is synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophene to form the thiazole ring.
Coupling Reaction: The final step involves coupling the imidazole and thiazole derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or thiazole derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine
- 4-(3-(1H-imidazol-1-yl)propyl)aminomethyl phenylboronic acid pinacol ester
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazole, thiazole, and thiophene rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S2.ClH/c1-2-27-14-5-3-6-15-18(14)23-20(29-15)25(11-4-10-24-12-9-22-13-24)19(26)16-7-8-17(21)28-16;/h3,5-9,12-13H,2,4,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUMWJYARADJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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